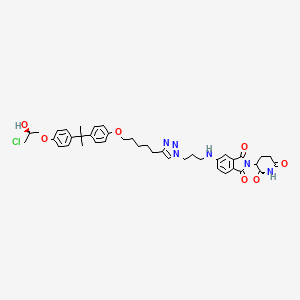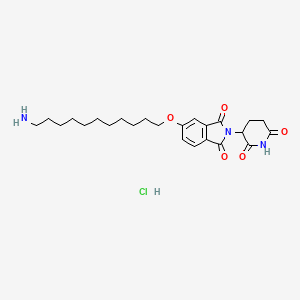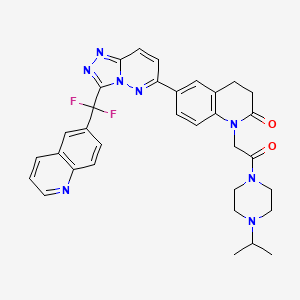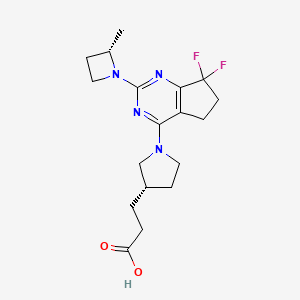methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Detailed synthetic routes and reaction conditions would be provided based on experimental data.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This section would detail the large-scale production methods, including any modifications to the laboratory-scale synthesis to make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and more. Each type of reaction would be discussed in detail, highlighting the conditions and reagents required.
Common Reagents and Conditions
This section would list the common reagents and conditions used in the reactions involving the compound. For example, specific catalysts, solvents, and temperature ranges that are typically employed.
Major Products Formed
The major products formed from the reactions of the compound would be identified and discussed
Scientific Research Applications
The compound has potential applications in various scientific research fields. This section would provide a comprehensive description of its use in:
Chemistry: As a reagent or intermediate in organic synthesis.
Medicine: Possible therapeutic uses or as a component in drug development.
Industry: Applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would be detailed here. This includes the molecular targets and pathways involved, as well as any known interactions with other molecules or biological systems.
Comparison with Similar Compounds
This section would compare the compound with other similar compounds, highlighting its uniqueness. A list of similar compounds would be provided, along with a discussion of their similarities and differences in terms of structure, reactivity, and applications.
Conclusion
A summary of the key points discussed in the article, emphasizing the importance and potential of the compound in various fields.
Feel free to use this outline as a starting point and fill in the specific details as you gather more information about the compound
Properties
Molecular Formula |
C45H61N4O9PSi |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26+1,28+1,30+1,38+1,39+1,40+1,41+1,42+1,43+1 |
InChI Key |
SKNLXHRBXYGJOC-YNGWMUEKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=O)N[13C]2=O)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
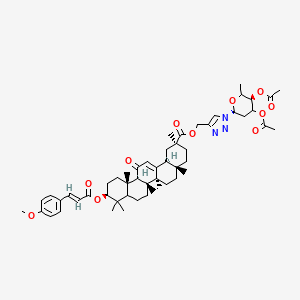

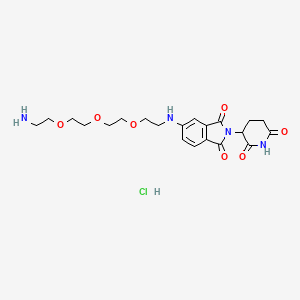
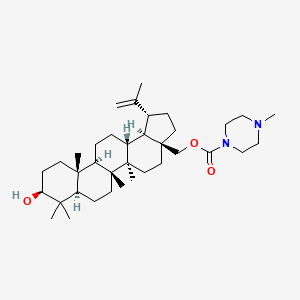
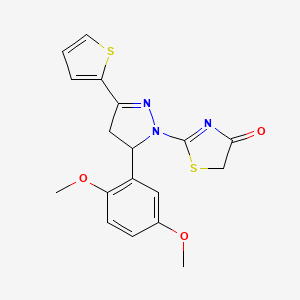
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
